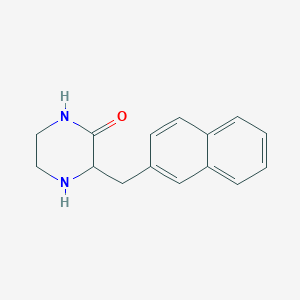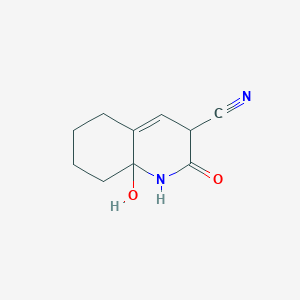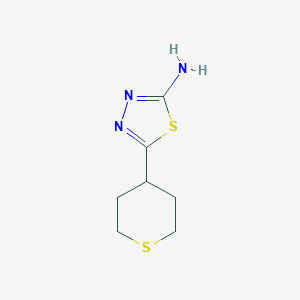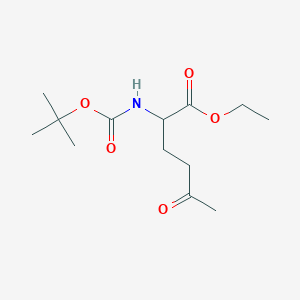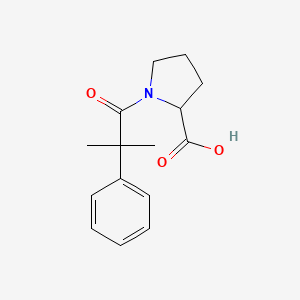
N-(2-Methyl-2-phenylpropanoyl)-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methyl-2-phenylpropanoyl)-L-proline is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a proline moiety linked to a 2-methyl-2-phenylpropanoyl group, which imparts distinct chemical and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-2-phenylpropanoyl)-L-proline typically involves the acylation of L-proline with 2-methyl-2-phenylpropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through optimized reaction conditions that ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methyl-2-phenylpropanoyl)-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the proline moiety
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
N-(2-Methyl-2-phenylpropanoyl)-L-proline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of N-(2-Methyl-2-phenylpropanoyl)-L-proline involves its interaction with specific molecular targets and pathways. The compound is known to modulate enzyme activity and receptor binding, leading to alterations in cellular signaling and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2-phenylpropanoic acid
- 2-Phenyl-2-propanol
- α,α-Dimethylphenylacetic acid
Uniqueness
N-(2-Methyl-2-phenylpropanoyl)-L-proline stands out due to its unique combination of a proline moiety and a 2-methyl-2-phenylpropanoyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C15H19NO3 |
|---|---|
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
1-(2-methyl-2-phenylpropanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H19NO3/c1-15(2,11-7-4-3-5-8-11)14(19)16-10-6-9-12(16)13(17)18/h3-5,7-8,12H,6,9-10H2,1-2H3,(H,17,18) |
Clave InChI |
ADLNTEZHEXTYPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


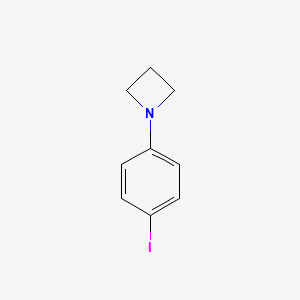
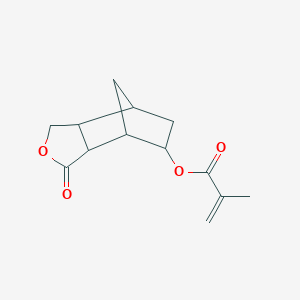
![1-Boc-3-[4-(methylthio)phenyl]pyrrolidine](/img/structure/B13685575.png)
![4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13685580.png)
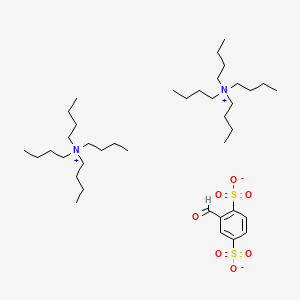
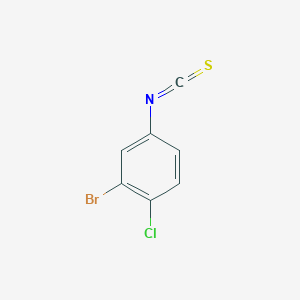
![6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13685591.png)

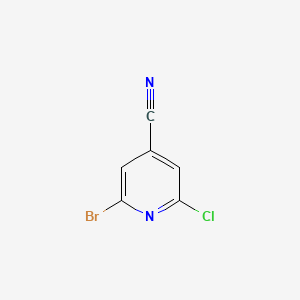
![9-Bromo-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13685601.png)
